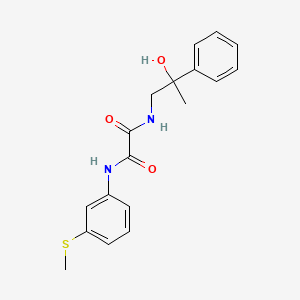
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide, commonly known as FBF-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FBF-1 is a synthetic compound that belongs to the class of oxalamide derivatives and is currently being investigated for its therapeutic potential in several diseases.
Aplicaciones Científicas De Investigación
Inhibition of Nucleoside Transport
Studies have highlighted compounds with modifications on the benzyl group, showing potential in inhibiting nucleoside transport, a crucial process in cellular communication and drug resistance mechanisms. One study discussed the synthesis of analogues with substituted benzyl groups, aiming to lower polarity and improve oral absorption and CNS penetration, indicating a potential application in designing more efficient drug delivery systems (Tromp et al., 2004).
Orexin-1 Receptor Mechanisms in Binge Eating
Research on orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, identified compounds that selectively reduce binge eating in animal models. This suggests a potential therapeutic application in eating disorders with a compulsive component (Piccoli et al., 2012).
Antipsychotic Potential
Another study focused on the pharmacological profile of a compound with activity at 5-HT2A receptors, showing antipsychotic-like efficacy. This research indicates the compound's potential use in treating psychiatric disorders by modulating serotonin receptors (Vanover et al., 2006).
Synthesis of Oligoribonucleotides
Research on the use of 4-methoxybenzyl group as a new protecting group in the synthesis of oligoribonucleotides could indicate applications in RNA research and therapy. This method facilitates the synthesis and deprotection of oligoribonucleotides, essential for studying RNA function and therapeutic applications (Takaku & Kamaike, 1982).
Selective Separation of Aqueous Sulphate Anions
A study explored the separation of oxoanion with ligands, demonstrating selective recognition and separation capabilities for sulfate–water clusters. This research could have implications for environmental chemistry and water treatment technologies (Luo et al., 2017).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-20(26,11-14-5-9-17(27-2)10-6-14)13-23-19(25)18(24)22-12-15-3-7-16(21)8-4-15/h3-10,26H,11-13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICFKFZYKKQCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)


![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)
![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)